molecular formula C13H12ClNO3 B3173828 Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate CAS No. 950276-29-6

Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate

Cat. No.: B3173828
CAS No.: 950276-29-6
M. Wt: 265.69 g/mol
InChI Key: HBOKCWRXIGHQDU-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate (CAS 950276-29-6) is an organic compound with the molecular formula C13H12ClNO3 and a molecular weight of 265.69 g/mol . It is part of the quinoline family of heterocyclic compounds, which are recognized as privileged structures in medicinal and materials chemistry due to their diverse biological activities . As a synthetic intermediate, its molecular structure incorporates two key functional sites: an ester group and a chloro substituent on the quinoline core. These sites offer researchers opportunities for further chemical modifications, for instance, through nucleophilic substitution or hydrolysis reactions, to create a wide array of derivatives . Quinoline derivatives, in general, have been extensively studied and display a broad spectrum of pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities . The planarity of the quinoline system, as seen in related structures, can be an important feature for enhancing biological activity by facilitating interaction with biological targets . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, referring to the supplied Safety Data Sheet, as it may pose hazards such as skin and eye irritation or toxicity if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-4-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(16)11-7-12(17-2)9-6-8(14)4-5-10(9)15-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOKCWRXIGHQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate typically involves the reaction of 6-chloro-4-methoxyquinoline with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogues differ in substituent positions and functional groups, influencing their physicochemical properties and bioactivity. Below is a comparative table:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate 6-Cl, 4-OCH₃, 2-COOEt C₁₃H₁₂ClNO₃ 265.69 Methoxy group enhances electron density; ester improves solubility.
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate 6-Cl, 4-Ph, 3-COOEt, substituted quinoline-3-ylmethoxy C₃₂H₂₅Cl₂N₂O₃ 562.46 Biquinoline structure with π-π interactions; potential for enhanced bioactivity.
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate 6-Cl, 2-CH₃, 4-Ph, 3-COOCH₃ C₁₈H₁₄ClNO₂ 311.76 Methyl group at position 2 increases lipophilicity; anti-tuberculosis activity.
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate 6-Cl, 4-Ph, 3-COOEt, 2-oxo C₁₈H₁₄ClNO₃ 327.76 Dihydroquinoline core with keto group; possible hydrogen-bonding interactions.
Methyl 6-acetamido-4-chloroquinoline-2-carboxylate 6-AcNH, 4-Cl, 2-COOCH₃ C₁₄H₁₂ClN₂O₃ 278.69 Acetamido group introduces polarity; potential for targeting enzyme active sites.

Crystallographic and Stability Data

  • Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate: Crystal structure reveals weak intramolecular C–H⋯O/N interactions and centrosymmetric dimer formation via π–π stacking .
  • Biquinoline derivative : Exhibits planar quinoline rings with dihedral angles <5°, stabilized by weak hydrogen bonds and van der Waals forces.

Biological Activity

Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity based on various studies and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H10ClNO3\text{C}_{12}\text{H}_{10}\text{Cl}\text{N}\text{O}_{3}

This compound features a quinoline ring system that is known for its diverse pharmacological properties. The presence of chlorine and methoxy groups at specific positions on the quinoline ring enhances its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. A significant study focused on a series of new quinoline derivatives synthesized for their antiproliferative effects against cancer cell lines, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The compound demonstrated a proapoptotic effect, significantly increasing early and late apoptotic markers in cancer cells. The expression levels of pro-apoptotic proteins such as Bax and Caspase-7 were notably elevated, while VEGFR-2 gene expression was reduced, indicating a potential mechanism through which these compounds exert their anticancer effects .

Case Study: In Vitro Efficacy

In vitro evaluations revealed that this compound exhibited moderate to potent cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2). The IC50 values for related compounds ranged from 36 to 578 nM, showcasing the significance of substituents on the quinolone ring in modulating activity .

CompoundIC50 (nM)Activity
This compoundTBDAnticancer
Sorafenib36Reference Drug

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research on related quinoline derivatives indicated that they possess significant activity against various bacterial strains, including Helicobacter pylori.

Antimicrobial Mechanism

The antimicrobial activity is believed to stem from the ability of the compound to disrupt bacterial cell membranes or interfere with essential metabolic processes. Studies have reported minimum inhibitory concentrations (MIC) in the low micromolar range for several derivatives, suggesting promising potential for further development .

Bacterial StrainMIC (µg/mL)
E. coli0.0048
S. aureus5.64
C. albicans16.69

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. The position and nature of substituents on the quinoline ring play crucial roles in determining both anticancer and antimicrobial efficacy.

Observations from SAR Studies

  • Chlorine Substitution : The presence of chlorine at position 6 has been associated with enhanced VEGFR-2 inhibition compared to fluorine substitutions.
  • Methoxy Group : The methoxy group at position 4 contributes to improved lipophilicity and overall bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate
Reactant of Route 2
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Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate

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